molecular formula C22H28Cl2O4 B14795123 (9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14795123
M. Wt: 427.4 g/mol
InChI Key: QLIIKPVHVRXHRI-FTVYNBIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid derivative. It is structurally related to prednisolone and is used primarily in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from a suitable steroid precursor. The key steps include chlorination, acetylation, and hydroxylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. Quality control measures, such as HPLC and NMR, are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce secondary alcohols .

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A closely related steroid with similar anti-inflammatory properties.

    Dexamethasone: Another synthetic steroid used for its potent anti-inflammatory and immunosuppressive effects.

    Betamethasone: Known for its high glucocorticoid activity and used in various inflammatory conditions.

Uniqueness

The uniqueness of (9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one lies in its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties .

Properties

Molecular Formula

C22H28Cl2O4

Molecular Weight

427.4 g/mol

IUPAC Name

(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,17?,19-,20-,21-,22-/m0/s1

InChI Key

QLIIKPVHVRXHRI-FTVYNBIVSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C

Origin of Product

United States

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